Human DHODH Inhibitory Potency: A Defined Mid-Nanomolar Benchmark
Ethyl 2-amino-5-methylbenzoate exhibits a well-defined inhibitory potency against human DHODH with an IC50 of 204 nM [1]. This places it in a distinct potency class compared to the highly potent clinical candidate brequinar (IC50 = 5.2 nM) [2] and less potent fragment-like hits. This mid-nanomolar activity, validated by biochemical assay measuring reduction in orotate production using L-dihydroorotate as a substrate [1], provides a valuable benchmark for structure-activity relationship (SAR) studies.
| Evidence Dimension | In vitro potency against human DHODH (IC50) |
|---|---|
| Target Compound Data | 204 nM |
| Comparator Or Baseline | Brequinar (IC50 = 5.2 nM) |
| Quantified Difference | ~39-fold less potent than brequinar |
| Conditions | Inhibition of human DHODH assessed as reduction in orotate production using L-dihydroorotate as substrate measured after 20 min [1] vs. published data for brequinar [2]. |
Why This Matters
This quantitative activity data enables researchers to select the compound as a moderate-potency reference inhibitor or as a starting point for fragment-based drug design against DHODH.
- [1] BindingDB. (2018). BDBM50211696 (CHEMBL3956130) - Affinity Data for Human Dihydroorotate Dehydrogenase (DHODH). BindingDB Entry. View Source
- [2] PeptideDB. (n.d.). Brequinar (DUP785) - Bioactivity Data. PeptideDB Product Database. View Source
